molecular formula C7H12BrNO2 B014660 Guvacoline Hydrobromide CAS No. 17210-51-4

Guvacoline Hydrobromide

Cat. No. B014660
CAS RN: 17210-51-4
M. Wt: 222.08 g/mol
InChI Key: DOXOETUWVNVADB-UHFFFAOYSA-N
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Description

Guvacoline Hydrobromide is a derivative of guvacine, a compound structurally related to arecoline and arecaidine propargyl ester. Guvacoline and its analogues have been studied for their muscarinic and antimuscarinic activities, illustrating their potential in medical and biochemical research, particularly regarding their interactions with muscarinic receptors in various tissues (Wolf-Pflugmann et al., 1989).

Synthesis Analysis

The synthesis of guvacoline derivatives involves the modification of guvacine esters to explore their muscarinic activities. Notably, tertiary and quaternary N-substituted guvacine esters have been synthesized to evaluate their biological activity, providing insights into the structure-activity relationship of these compounds. These modifications aim to understand their agonistic or antagonistic properties on muscarinic receptors, with various esters showing different levels of potency and selectivity (Wolf-Pflugmann et al., 1989).

Molecular Structure Analysis

The molecular structure of guvacoline hydrobromide and its derivatives plays a crucial role in their biological activity. Studies on the crystal and molecular structure of related compounds provide insights into the interactions of guvacoline with biological targets. For example, the structural analysis of guanidinobutyric acid hydrochloride and hydrobromide offers a parallel to understanding guvacoline's molecular interactions, highlighting the importance of molecular configuration in biological efficacy (Maeda et al., 1972).

Chemical Reactions and Properties

Guvacoline's chemical properties, such as its reactivity with acetylcholinesterase, underline its pharmacological significance. Guvacoline found in betel nuts directly inhibits acetylcholinesterase activity, leading to an increase in acetylcholine levels, which has implications for understanding its mode of action in neurological pathways (Zhou, 2023).

Physical Properties Analysis

The physical properties of guvacoline hydrobromide, including solubility, melting point, and stability, are crucial for its application in research and potential therapeutic use. Although specific studies on guvacoline hydrobromide's physical properties are scarce, the general approach to analyzing these properties involves characterizing its behavior under various conditions, such as in solution or when subjected to different temperatures and pH levels.

Chemical Properties Analysis

Guvacoline's interaction with other chemical entities, such as its hydrolysis and binding mechanisms, has been the subject of investigation to elucidate its pharmacological potential. For instance, the in vitro metabolism studies of related compounds, like mivacurium chloride, provide a basis for understanding guvacoline hydrobromide's metabolic pathways and its interaction with enzymes such as cholinesterase (Cook et al., 1989).

Scientific Research Applications

  • Neurological Effects : A study by Johnston, Krogsgaard‐Larsen, and Stephanson (1975) in Nature found that betel nut constituents like guvacine and arecaidine may contribute to the psychic effects of betel nut consumption by inhibiting γ-aminobutyric acid uptake in rat brain slices (Johnston, Krogsgaard‐Larsen, & Stephanson, 1975).

  • Antioxidant and Anticholinesterase Activities : The ethanol extract from Guazuma ulmifolia leaves, which may contain guvacoline, shows antioxidant, anticholinesterase, and antifungal activities. This supports its use in treating gastrointestinal disorders and modulating antibiotics, as explored in a study by Morais et al. (2017) in the South African Journal of Botany (Morais et al., 2017).

  • Quality Control in Traditional Medicine : Tang Li-jua (2014) in the China Journal of Traditional Chinese Medicine and Pharmacy described a High-Performance Liquid Chromatography (HPLC) method for determining the contents of arecoline, arecaidine, guvacoline, and guvacine in Arecae Pericarpium. This provides a basis for multi-index evaluation and quality control systems (Tang Li-jua, 2014).

  • Cardioselective Stimulant Action : Wolf-Pflugmann et al. (1989) in Arzneimittel-Forschung indicated that N-methylated guvacine propargyl ester and APE methiodide show cardioselective stimulant action. This suggests that their cardioselective properties may be due to their N-methylation and guvacine's structural similarity to arecoline and arecaidine propargyl ester (Wolf-Pflugmann et al., 1989).

  • Presence in Betel-Quid Chewers : Kadi, Attwa, and Rahman (2013) in the European Journal of Mass Spectrometry conducted a study revealing that guvacoline is present in the saliva of a "betel-quid" chewer but absent in the neutral aqueous extract of betel nut. It is found in the mouth with and without lime (Kadi, Attwa, & Rahman, 2013).

  • Drug-like Properties and Oral Absorption : A study by Peng et al. (2015) in the Tropical Journal of Pharmaceutical Research assessed that alkaloids from Areca catechu L possess good drug-like properties and good oral absorption and bioavailability, suggesting potential for developing new oral drugs for treating certain diseases (Peng et al., 2015).

Safety And Hazards

Guvacoline Hydrobromide is harmful if swallowed and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions for Guvacoline Hydrobromide could involve further exploration of its physiological effects and mechanisms of action . There is also interest in developing biomarkers for preventing potential adverse effects of longer-term use .

properties

IUPAC Name

methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.BrH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXOETUWVNVADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCNC1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574157
Record name Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guvacoline Hydrobromide

CAS RN

17210-51-4
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, methyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17210-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
H Yu, L Tang, H Wu, K Wang, B Cai… - Pakistan Journal of …, 2016 - search.ebscohost.com
… The RCFs for arecaidine hydrochloride, guvacine hydrochloride and guvacoline hydrobromide were calculated as 1.171, 0.879 and 0.806 respectively. Under the optimized conditions, …
RA Olofson, RC Schnur, L Bunes, JP Pepe - Tetrahedron Letters, 1977 - Elsevier
… accomplished with VOCCl include the cleavage of the alkaloid, arecoline (3a), to 3b (bp 104-106“ at 0.2 torr) in 92% yield followed by hydrolysis to guvacoline hydrobromide" (3c) in 98…
V Jain, A Garg, M Parascandola… - Journal of agricultural …, 2017 - ACS Publications
Chewing of areca nut in different forms such as betel quid or commercially produced pan masala and gutkha is common practice in the Indian subcontinent and many parts of Asia and …
Number of citations: 69 0-pubs-acs-org.brum.beds.ac.uk
P Zhang, EF Sari, MJ McCullough, N Cirillo - Biomolecules, 2022 - mdpi.com
… Arecoline hydrobromide and guvacine hydrochloride were purchased from Sigma-Aldrich, (Castle Hill, NSW, Australia), arecaidine hydrobromide and guvacoline hydrobromide were …
Number of citations: 8 0-www-mdpi-com.brum.beds.ac.uk
Q Lin, Z Jia, X Xu, S Xu, T Han, Y Gao, Y Zhang… - Journal of …, 2018 - Elsevier
Ethnopharmacological relevance Arecae semen, the ripe seed of Areca catechu L., has been used as vermifuge and digestant in traditional Chinese medicine (TCM). However, the …
M Cao, Y Liu, H Yuan, Y Qiu, Q Xie, P Yi… - Journal of AOAC …, 2020 - academic.oup.com
… Guvacoline hydrobromide and guvacine hydrochloride were purchased from Toronto Research Chemicals (North York, Canada). Arecaidine hydrochloride was purchased from Toronto …
J Wu, H Zhang, S Wang, L Yuan, P Grünhofer… - Journal of plant …, 2019 - Springer
… Arecoline hydrobromide, arecaidine hydrobromide, guvacoline hydrobromide and guvacine hydrochloride standards were purchased from Toronto Research Chemicals (North York, …
L Gheddar, FX Ricaut, A Ameline… - Journal of Analytical …, 2020 - academic.oup.com
… Arecoline hydrobromide, guvacoline hydrobromide and nicotine d4 were obtained from Sigma Aldrich (Steinheim, Germany), from ApexBio Technology LLC (Houston, USA) and from …
Number of citations: 13 0-academic-oup-com.brum.beds.ac.uk
M Sun, D Yan, X Yang, X Xue, S Zhou… - Journal of separation …, 2017 - Wiley Online Library
… Reference standards (purity > 95%) of arecaidine hydrochloride, guvacine hydrochloride, arecoline hydrobromide and guvacoline hydrobromide were purchased from Chendu Chroma-…
A Flöser, K Becker, E Kostenis, G König, C Krasel… - Elife, 2021 - elifesciences.org
G protein-coupled receptors (GPCRs) transmit extracellular signals to the inside by activation of intracellular effector proteins. Different agonists can promote differential receptor-…
Number of citations: 9 elifesciences.org

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